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Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728 Get Quote

Welcome to the technical support center for optimizing your Chelex® 100 DNA extraction

protocols. This guide provides troubleshooting advice and frequently asked questions (FAQs)

to help researchers, scientists, and drug development professionals overcome common

challenges and enhance their experimental outcomes.

Troubleshooting Guide
This section addresses specific issues that you may encounter during the Chelex® 100 DNA

extraction process, with a focus on optimizing incubation times for improved DNA yield and

quality.

Issue 1: Low DNA Yield

Low recovery of DNA is a frequent problem. Several factors related to incubation and other

steps can contribute to this issue.
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Potential Cause Recommendation Supporting Evidence

Insufficient Lysis

For complex samples, consider

a preliminary incubation at

56°C with Proteinase K before

the boiling step to aid in cell

lysis and protein digestion.[1]

[2] Incubation times can range

from 30 minutes to overnight

depending on the sample type.

[2]

A 56°C incubation step is

included in several protocols to

enhance the breakdown of

cellular structures and

proteins, thereby improving

DNA release.[1][2]

Incomplete DNA Elution

A single heat incubation may

not be sufficient to release all

DNA. A second heat

precipitation step with fresh

Chelex® solution can

significantly increase the total

DNA yield.[1][3]

One study demonstrated a

29% increase in total DNA

yield by performing a second

95°C incubation with fresh

Chelex® solution.[1][3]

Incorrect Incubation Time for

Sample Type

Different sample types require

different incubation periods.

For example, hair samples

may need a longer incubation

(e.g., a minimum of 6 hours)

compared to bloodstains (30-

90 minutes).[2]

Protocols are often optimized

for specific tissues. Hair, being

a more robust tissue, requires

a more extended incubation to

break down cells and release

DNA effectively.[2]

Suboptimal Incubation

Temperature

Ensure your heating block or

water bath is calibrated to the

correct temperature (typically

56°C for enzymatic digestion

and 95-100°C for boiling).[2][4]

Inaccurate temperatures can

lead to incomplete enzyme

activity or inefficient cell lysis,

both of which will reduce DNA

yield.

Issue 2: Poor DNA Quality (Degradation or PCR Inhibition)

The quality of the extracted DNA is crucial for downstream applications. Poor quality can

manifest as degraded DNA or the presence of PCR inhibitors.
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Potential Cause Recommendation Supporting Evidence

Excessive Incubation Time at

High Temperature

While boiling is necessary,

prolonged incubation at 100°C

can lead to DNA degradation.

For most applications, an 8-20

minute incubation is sufficient.

[2][5]

The Chelex® method yields

single-stranded DNA, which is

more susceptible to

degradation than double-

stranded DNA. Minimizing

exposure to high temperatures

helps maintain DNA integrity.

[1]

Carryover of Chelex® Resin

Carefully transfer the

supernatant containing the

DNA to a new tube, ensuring

no Chelex® beads are carried

over. Centrifugation steps are

critical to pellet the resin

effectively.[1]

Chelex® resin chelates Mg2+

ions, which are essential

cofactors for DNA

polymerases. Carryover of the

resin will inhibit downstream

PCR reactions.[1][6]

Presence of PCR Inhibitors

from the Sample

For samples like blood, a pre-

wash step with sterile

deionized water or PBS can

help remove inhibitors like

heme.[2]

Heme, a component of blood,

is a known PCR inhibitor.

Removing it before the

Chelex® extraction improves

the quality of the final DNA

extract.[2]

Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for my specific sample type?

The ideal incubation time varies depending on the nature of your sample. Below is a summary

of recommended incubation times from various protocols.
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Sample Type
Pre-incubation

(Optional)

Boiling Incubation

(95-100°C)
Reference

Dried Blood Spots 56°C for 20 minutes 15 minutes [1]

Bloodstains/Liquid

Blood

Room temperature for

15-30 minutes (wash)

then 56°C for 30-90

minutes

8 minutes [2]

Hair
56°C for a minimum of

6 hours
8 minutes [2]

Epithelial/Buccal Cells 56°C for 30 minutes 8 minutes

Fungal Colony 56°C for 15 minutes
10 minutes, vortex,

then 8 minutes
[7]

Animal Tissue
60°C for 120-240

minutes
15 minutes [8]

Q2: Should I perform a 56°C incubation step before boiling?

A 56°C incubation, often in the presence of Proteinase K, is beneficial for samples that are rich

in protein or difficult to lyse, such as hair, tissue, or bloodstains.[1][2] This step helps to digest

proteins that can interfere with DNA extraction and downstream applications. For simpler

sample types like buccal swabs, it may not be as critical but is still often included.

Q3: Is it better to have a longer boiling time to increase my DNA yield?

Not necessarily. While a certain amount of time at 95-100°C is required to lyse the cells and

denature proteins, excessively long incubation can lead to the degradation of the single-

stranded DNA produced by the Chelex® method.[1] A study on dried blood spots found that a

second, separate 15-minute boiling step with fresh Chelex® was more effective at increasing

yield than a single 30-minute incubation.[1]

Q4: My downstream PCR is not working. Could the incubation time be the cause?
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Yes, indirectly. If the boiling time was insufficient, lysis may be incomplete, leading to a low

concentration of template DNA. Conversely, if the incubation was too long, the DNA may be

degraded. However, a more common cause of PCR failure with Chelex® extractions is the

carryover of Chelex® beads, which inhibit the PCR reaction by chelating Mg2+.[1][6] Always

ensure you are only using the supernatant for your PCR.

Q5: How can I improve the purity of my DNA extracted with Chelex®?

For certain sample types, such as blood, a pre-wash step with PBS or sterile water can help

remove inhibitors.[2] Additionally, ensuring complete pelleting of the Chelex® resin and any

cellular debris through proper centrifugation is crucial to prevent their carryover into the final

DNA solution.[1]

Experimental Protocols
Optimized Chelex® Protocol for Dried Blood Spots[1]

Add 1 ml of 0.5% Tween® 20 in PBS to the tube containing the dried blood spot.

Incubate at 4°C overnight.

Remove the supernatant and add 1 ml of fresh PBS. Incubate at 4°C for 30 minutes.

Pre-heat a 5% Chelex® 100 solution to 95°C.

Remove the PBS wash and add 200 µL of the pre-heated 5% Chelex® solution.

Vortex for 30 seconds.

Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

Centrifuge for 3 minutes at 21,130 x g to pellet the Chelex® beads.

Transfer the supernatant containing the DNA to a new tube.

(Optional Yield Improvement) Add another 200 µL of fresh, pre-heated 5% Chelex® solution

to the original tube containing the blood spot and repeat steps 7-9 to collect a second aliquot

of DNA.
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General Chelex® Protocol for Hair Samples[2]

Wash the hair sample with a digest buffer or sterile deionized water for 1-15 minutes.

Add 200 µl of 5% Chelex® 100 suspension to the hair root in a microcentrifuge tube.

Add 2 µl of 10 mg/ml Proteinase K.

Incubate at 56°C for a minimum of 6 hours.

Vortex at high speed for 5-10 seconds.

Incubate at 100°C for 8 minutes in a heating block or boiling water bath.

Vortex at high speed for 5-10 seconds.

Centrifuge for 3 minutes at 10,000-15,000 x g.

Carefully transfer the supernatant to a new tube for analysis.
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Caption: General workflow for Chelex® 100 DNA extraction with an optional Proteinase K

digestion step.
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Caption: A logical flowchart for troubleshooting common issues in Chelex® 100 DNA extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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